7-Methyl-1,4-oxazepane hydrochloride
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Overview
Description
7-Methyl-1,4-oxazepane hydrochloride is a chemical compound with the molecular formula C6H14ClNO and a molecular weight of 151.63 g/mol It is a derivative of oxazepane, a seven-membered heterocyclic compound containing one oxygen and one nitrogen atom in the ring
Preparation Methods
The synthesis of 7-Methyl-1,4-oxazepane hydrochloride typically involves the cyclization of appropriate precursors. One common method is the reaction of 1,2-amino alcohols with α-haloacid chlorides, followed by cyclization and reduction reactions . The reaction conditions often require the use of transition metal catalysts and specific temperature and pressure settings to achieve high yields and purity. Industrial production methods may involve bulk manufacturing processes, sourcing, and procurement of raw materials .
Chemical Reactions Analysis
7-Methyl-1,4-oxazepane hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
7-Methyl-1,4-oxazepane hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Methyl-1,4-oxazepane hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
7-Methyl-1,4-oxazepane hydrochloride can be compared with other similar compounds, such as:
Morpholine: A six-membered ring containing one oxygen and one nitrogen atom.
Piperazine: A six-membered ring containing two nitrogen atoms.
1,4-Dioxane: A six-membered ring containing two oxygen atoms.
The uniqueness of this compound lies in its seven-membered ring structure and the presence of both oxygen and nitrogen atoms, which confer distinct chemical properties and reactivity.
Properties
IUPAC Name |
7-methyl-1,4-oxazepane;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-6-2-3-7-4-5-8-6;/h6-7H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQFRUTSERHJURU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNCCO1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138175-27-4 |
Source
|
Record name | 7-methyl-1,4-oxazepane hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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